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Executive Summary: A comprehensive review of publicly available scientific literature and
safety data reveals a significant lack of specific toxicological data for N-butyl-6-nor-LSD (also
known as BU-LAD). While research exists on its parent compound, lysergic acid diethylamide
(LSD), and other N-alkylated analogues, dedicated in vitro or in vivo toxicity studies, including
guantitative measures like LD50, cytotoxicity, or genotoxicity, for N-butyl-6-nor-LSD are not
documented. This guide synthesizes the available information on related compounds to provide
context and outlines the limited data available for N-butyl-6-nor-LSD itself, primarily from
comparative behavioral studies.

Introduction

N-butyl-6-nor-LSD (BU-LAD) is a psychedelic drug and an analogue of lysergic acid
diethylamide (LSD) where the methyl group at the N6 position is replaced with a butyl group.[1]
Its pharmacology is primarily understood in the context of structure-activity relationship (SAR)
studies of lysergamides. These studies aim to understand how modifications to the LSD
molecule affect its potency and psychoactive effects. Despite its synthesis and mention in SAR
literature, a formal toxicological profile has not been established.

Quantitative Data

There is no quantitative toxicological data (e.g., LD50, IC50 for cytotoxicity) available in the
scientific literature for N-butyl-6-nor-LSD. The primary quantitative data available relates to its
behavioral potency in comparison to LSD.
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Table 1: Comparative Behavioral Potency of N-alkylated nor-LSD Analogues.

Experimental Protocols

The most relevant experimental protocol involving N-butyl-6-nor-LSD is the drug discrimination
assay, which assesses the subjective effects of a compound in animals.

Drug Discrimination Assay in Rats (Hoffman & Nichols, 1985)

o Objective: To determine if N-alkylated nor-LSD derivatives could substitute for the
discriminative stimulus effects of d-LSD.

o Subjects: Male rats trained to discriminate between injections of d-LSD tartrate (185.5
nmol/kg, intraperitoneal) and saline in a two-lever operant conditioning chamber.

o Apparatus: A standard two-lever operant conditioning chamber where pressing the correct
lever after drug or saline administration is reinforced with a reward (e.g., food pellet).

e Procedure:
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o Training Phase: Rats were trained to press one lever after receiving an injection of d-LSD
and the other lever after receiving saline. Correct responses were rewarded.

o Testing Phase: Once reliable discrimination was established, test sessions were
conducted where various doses of N-butyl-6-nor-LSD (and other analogues) were
administered.

o Data Collection: The number of presses on the d-LSD-appropriate lever was recorded for
each dose of the test compound. Full substitution is considered to have occurred when the
animal predominantly presses the drug-associated lever.

o Analysis: Dose-response curves were generated to calculate the ED50 value, which is the
dose required to produce 50% of the maximal response (i.e., 50% of lever presses on the
d-LSD lever).[2]
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Caption: Workflow for the Rat Drug Discrimination Assay. (Within 100 characters)
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Toxicological Assessment and Safety

No specific safety, toxicity, or metabolism studies for N-butyl-6-nor-LSD are available. General
toxicological information must be extrapolated from its parent compound, LSD, and related
lysergamides.

» LSD Toxicity: LSD is considered physiologically well-tolerated and non-toxic at standard
dosages (50-200ug).[3] Fatal overdoses are exceptionally rare and associated with ingestion
of massive quantities, often thousands of times the typical recreational dose.[3][4] The
primary risks associated with LSD are psychological, such as anxiety, paranoia, and
delusions.[4]

¢ Metabolism: The metabolism of N-butyl-6-nor-LSD has not been studied. However, studies
on other LSD derivatives show that metabolic pathways typically involve N-dealkylation and
hydroxylation.[5] It is plausible that N-butyl-6-nor-LSD would undergo similar metabolic
transformations.

Mechanism of Action and Signaling

The psychedelic effects of LSD and its analogues are primarily mediated by their agonist
activity at the serotonin 5-HT2A receptor.[4][6] This interaction triggers a cascade of
intracellular signaling. While the specific signaling profile for N-butyl-6-nor-LSD has not been
characterized, it is expected to follow the general pathway for serotonergic psychedelics.

Activation of the 5-HT2A receptor, a Gg/11-coupled G-protein coupled receptor (GPCR), leads
to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and
diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP3 stimulates the release
of intracellular calcium (Ca2+). These events lead to the modulation of downstream cellular
activity, including the activation of glutamate receptors and the mTOR signaling pathway, which
are implicated in neuroplasticity.[6][7]
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Caption: Postulated 5-HT2A Receptor Signaling Pathway. (Within 100 characters)
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Conclusion

The toxicological profile of N-butyl-6-nor-LSD remains largely uncharacterized. The available
data is limited to a single 1985 study indicating it is approximately ten times less potent than
LSD in producing LSD-like subjective effects in rats.[2] No studies on its safety, lethality,
cytotoxicity, genotoxicity, or metabolism have been published. Researchers and drug
development professionals should exercise extreme caution, treating the compound as having
an unknown and potentially hazardous toxicological profile until empirical data becomes
available. Any handling should adhere to strict safety protocols for potent, psychoactive
research chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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